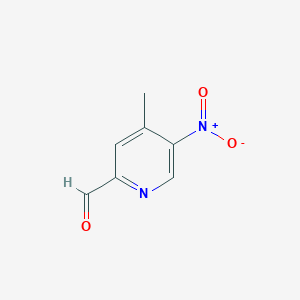
4-(2-Methylpropane-1-sulfonyl)-benzonitrile
説明
“2-Methylpropane-1-sulfonyl Chloride” is a chemical compound with the molecular formula C4H9ClO2S and a molecular weight of 156.62 . It appears as a colorless to light yellow clear liquid .
Molecular Structure Analysis
The molecular structure of “2-Methylpropane-1-sulfonyl Chloride” contains a total of 16 bonds, including 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 sulfone .
Physical and Chemical Properties Analysis
“2-Methylpropane-1-sulfonyl Chloride” has a flash point of 88 °C and a specific gravity of 1.21 .
科学的研究の応用
Environmental Studies and Wastewater Treatment :
- Nödler et al. (2012) discussed the transformation products of sulfamethoxazole (SMX), a sulfonamide antibiotic, in the water cycle. The study highlighted the environmental impact of such compounds, particularly in the context of wastewater treatment and the water cycle (Nödler, Licha, Barbieri, & Pérez, 2012).
Material Science and Polymer Chemistry :
- Atta et al. (2011) investigated crosslinked acrylonitrile/acrylamidoxime/2-acrylamido-2-methylpropane sulfonic acid based hydrogels for the separation of heavy metal ions, demonstrating their utility in materials science, particularly for water treatment applications (Atta, Sayed, Farag, Ismail, Mohamed, & Eraky, 2011).
Chemical Synthesis and Drug Development :
- The synthesis of androgen receptor antagonists like MDV3100, as described by Li Zhi-yu (2012), is an example of the compound's role in the development of therapeutic agents (Li Zhi-yu, 2012).
- Perlow et al. (2007) reported on the practical synthesis of 4-fluoro-2-(methylthio)benzylamine and the corresponding sulfone and sulfonamide, highlighting the compound's significance in synthetic chemistry (Perlow, Kuo, Moritz, Wai, & Egbertson, 2007).
Fuel Cell Technology and Polymer Membranes :
- Huiling et al. (2007) synthesized sulfonated poly(phthalazinone ether ketone) ionomers containing benzonitrile moiety for PEM fuel cell applications, indicating the compound's potential in the field of energy and fuel cell technology (Huiling, Wang, Xiao, & Meng, 2007).
Analytical Chemistry and Surface Science :
- Yi, Kim, and Kim (1993) investigated the adsorption and decomposition of 4-(methylthio)benzonitrile on a silver surface using Raman spectroscopy, showcasing the compound's relevance in analytical techniques and surface science studies (Yi, Kim, & Kim, 1993).
Safety and Hazards
生化学分析
Biochemical Properties
4-(2-Methylpropane-1-sulfonyl)-benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition results in altered phosphorylation states of downstream targets, ultimately affecting gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits changes in stability and degradation, which can impact its long-term effects on cellular function. In in vitro studies, this compound has shown a tendency to degrade under certain conditions, leading to a decrease in its efficacy . In in vivo studies, long-term exposure to this compound has been associated with alterations in cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects on cellular function, such as enhanced metabolic activity and improved cell viability . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect the levels of certain metabolites, thereby influencing the overall metabolic flux within the cell . For example, this compound can modulate the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution within the cell. Additionally, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it influences mitochondrial function and energy production.
特性
IUPAC Name |
4-(2-methylpropylsulfonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-9(2)8-15(13,14)11-5-3-10(7-12)4-6-11/h3-6,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBPMOUTOIOEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275843 | |
| Record name | 4-[(2-Methylpropyl)sulfonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583837-97-2 | |
| Record name | 4-[(2-Methylpropyl)sulfonyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583837-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Methylpropyl)sulfonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[[2-(2-Chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3145804.png)




![5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3145833.png)

![ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate](/img/structure/B3145843.png)
![4-[Methoxy(phenyl)methyl]piperidine](/img/structure/B3145853.png)

![3-(Acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3145868.png)



